
8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide involves the inhibition of BTK activity. BTK is a key enzyme involved in B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound suppresses B-cell proliferation and survival, leading to potential therapeutic applications in B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, suppression of B-cell proliferation and survival, and potential therapeutic applications in B-cell malignancies and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its selective inhibition of BTK activity, making it a potential treatment for B-cell malignancies and autoimmune disorders. However, one limitation is the lack of information on its potential side effects and toxicity.
Zukünftige Richtungen
For the research on 8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide include the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine its safety and potential side effects, as well as the development of more effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
8-chloro-2-(2-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, making it a potential treatment for B-cell malignancies and autoimmune disorders.
Eigenschaften
IUPAC Name |
8-chloro-2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-6-2-3-8-16(14)20-12-18(17-9-4-10-19(23)21(17)25-20)22(26)24-13-15-7-5-11-27-15/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVKHMNVLILEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
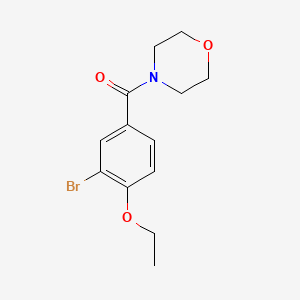
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
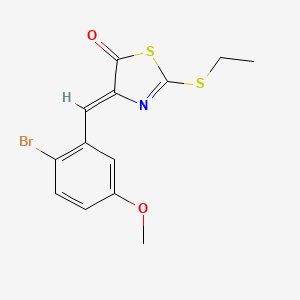
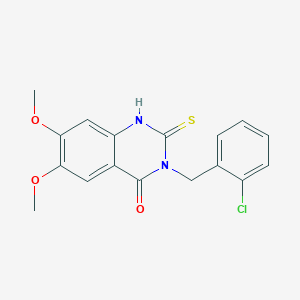

![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)

![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)
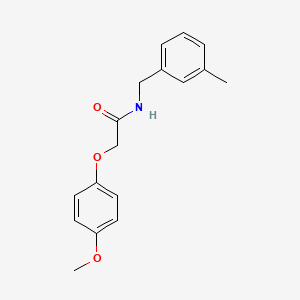
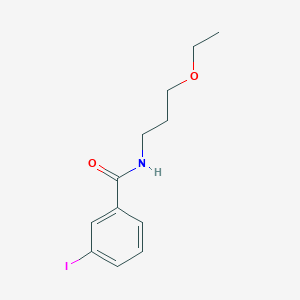
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)